

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenylboronic acid

Cat. No.: B121859

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Boronic acids, particularly arylboronic acid derivatives, represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, enabling the efficient synthesis of complex biaryl systems prevalent in pharmaceuticals. [1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitor bortezomib (Velcade) and the β -lactamase inhibitor vaborbactam. [2][3] This is due to the boron atom's Lewis acidity and its capacity to form stable, reversible covalent bonds with biological nucleophiles.

4-Chloro-3-nitrophenylboronic acid is a strategically important building block within this class. Its trifunctional nature—possessing a reactive boronic acid group for coupling, a chloro substituent, and a nitro group—offers medicinal chemists a versatile scaffold for molecular elaboration. The electronic properties conferred by the chloro and nitro substituents significantly influence the molecule's reactivity and provide multiple handles for subsequent chemical transformations, making it a valuable precursor in the development of novel therapeutic agents, particularly in oncology. [1] This guide provides a detailed examination of its structure, properties, synthesis, and applications for researchers in drug discovery and chemical development.

Core Molecular Structure and Physicochemical Properties

The foundation of **4-Chloro-3-nitrophenylboronic acid**'s utility lies in its distinct molecular architecture. The phenyl ring is substituted at positions 1, 3, and 4, creating a specific electronic and steric environment that dictates its chemical behavior.

Key Identifiers:

- IUPAC Name: (4-chloro-3-nitrophenyl)boronic acid[4]
- CAS Number: 151169-67-4[1][4][5]
- Molecular Formula: C₆H₅BClNO₄[1][4]
- Molecular Weight: 201.37 g/mol [1][4]

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[arrowhead=none, style=invis]; center -- p2 [arrowhead=none, style=invis]; } Caption: 2D Structure of **4-Chloro-3-nitrophenylboronic acid**.

Physicochemical Data Summary:

| Property | Value | Source(s) |
|---------------|--|-----------|
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 275 °C (decomposes) | [1][6] |
| Solubility | Soluble in DMSO | [7] |
| SMILES | <chem>OB(O)C1=CC(=C(Cl)C=C1)=O</chem> | [4] |
| InChIKey | LQCCRPUZTXKDGB-UHFFFAOYSA-N | [4][8] |

Elucidation of Structure: Spectroscopic and Solid-State Insights

A comprehensive understanding of a molecule's structure requires analysis beyond its 2D representation. Spectroscopic techniques and solid-state characterization provide critical insights into its electronic environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the phenyl ring. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) would be anticipated, with chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups and the boronic acid moiety.
- ¹³C NMR:** The carbon spectrum will display six signals for the aromatic carbons. The carbon atom attached to the boron (C1) will appear at a characteristic downfield shift. The carbons bonded to the electron-withdrawing chloro (C4) and nitro (C3) groups will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

- O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm^{-1} , characteristic of the hydroxyl groups of the boronic acid, often participating in hydrogen bonding.
- N-O Stretch (Nitro Group): Two strong, sharp absorption bands are anticipated: one for the asymmetric stretch (approx. 1520-1560 cm^{-1}) and one for the symmetric stretch (approx. 1345-1385 cm^{-1}).
- B-O Stretch: A strong band typically appears in the 1310-1380 cm^{-1} region.
- C-Cl Stretch: A moderate to strong absorption is expected in the 1000-1100 cm^{-1} range.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the predicted monoisotopic mass is 201.00002 Da. [8] High-resolution mass spectrometry would show a characteristic isotopic pattern for the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1).

Solid-State Structure and Crystallography

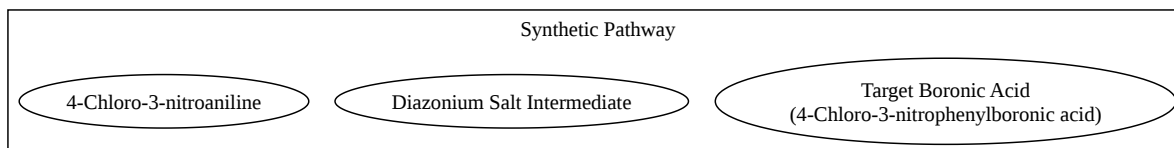
While specific crystal structure data for this exact molecule is not readily available in public databases, phenylboronic acids commonly exist as hydrogen-bonded dimers or trimers (boroximes) in the solid state.[9] This self-assembly is driven by intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties. In the case of **4-Chloro-3-nitrophenylboronic acid**, additional intermolecular interactions, such as π - π stacking between the electron-deficient phenyl rings and interactions involving the nitro and chloro groups, are likely to influence the crystal packing, similar to what is observed in related structures like 4-chloro-3-nitrobenzamide.[10]

Synthesis, Reactivity, and Core Applications

The utility of **4-Chloro-3-nitrophenylboronic acid** stems from its designed reactivity, enabling its use as a versatile building block.

Plausible Synthetic Pathways

The synthesis of substituted arylboronic acids typically follows established organometallic routes. A common strategy involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile.



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An alternative involves a Grignard or organolithium reaction starting from a suitable dihalide precursor, followed by reaction with a trialkyl borate ester and subsequent acidic workup. The choice of route depends on the availability of starting materials and functional group compatibility.

Key Reactions and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling: This is the flagship application. The reaction proceeds via a catalytic cycle involving a palladium(0) complex.

- **Oxidative Addition:** The palladium(0) catalyst inserts into the carbon-halide bond of an aryl halide partner.
- **Transmetalation:** The boronic acid (activated by a base) transfers its aryl group to the palladium center, displacing the halide. The electron-withdrawing nitro and chloro groups on the phenyl ring can enhance the rate of this step by increasing the Lewis acidity of the boron atom.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst.

This reaction's reliability and functional group tolerance make it a preferred method in drug development for creating complex molecular architectures.[\[1\]](#)

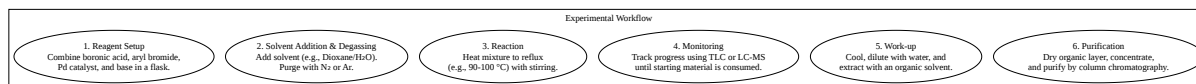
Applications in Drug Discovery and Development

4-Chloro-3-nitrophenylboronic acid serves as a key intermediate in the synthesis of pharmaceuticals, especially anti-cancer agents.[\[1\]](#)

- **Scaffold for Derivatization:** The three distinct functional groups offer orthogonal reactivity. The boronic acid is used for Suzuki coupling, the chloro group can be displaced via nucleophilic aromatic substitution (S_NAr), and the nitro group can be readily reduced to an aniline. This aniline derivative opens up a vast chemical space for further modification, such as amide bond formation, sulfonylation, or diazotization.
- **Electronic Modulation:** The strong electron-withdrawing properties of the nitro group significantly influence the electronic character of the phenyl ring and any molecule it is incorporated into. This can be used to tune the binding affinity of a drug candidate to its biological target.
- **Biosensor Development:** Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols, a property exploited in the development of sensors for carbohydrates and other biologically important diol-containing molecules.[\[1\]](#)

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To ensure trustworthiness and provide actionable insights, the following protocol outlines a typical Suzuki-Miyaura reaction. The causality behind each step is explained to provide a self-validating framework.



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Objective: To synthesize 4'-methoxy-2-nitro-5-chlorobiphenyl from 4-bromoanisole and **4-Chloro-3-nitrophenylboronic acid**.

Materials:

- **4-Chloro-3-nitrophenylboronic acid** (1.0 eq)
- 4-Bromoanisole (1.1 eq)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
- Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous
- 1,4-Dioxane and Water (4:1 v/v), degassed
- Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Chloro-3-nitrophenylboronic acid** (201 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
 - Rationale: A flame-dried flask ensures anhydrous conditions, preventing catalyst deactivation. K₂CO₃ is the base required to activate the boronic acid for transmetalation. Pd(PPh₃)₄ is a common, efficient precatalyst for this coupling.

- Atmosphere Control: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.
 - Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, so removing it is critical for catalytic turnover.
- Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
 - Rationale: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents, while water solubilizes the inorganic base and facilitates the catalytic cycle. Degassing the solvent further removes dissolved oxygen.
- Reaction Execution: Heat the reaction mixture to 95 °C and stir vigorously for 12-16 hours.
 - Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic acid) is consumed.
- Aqueous Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Rationale: This step separates the organic product from the inorganic salts (base, byproducts) and the aqueous solvent phase.
- Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
 - Rationale: Brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

- Hazard Statements: **4-Chloro-3-nitrophenylboronic acid** is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
- Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280). Avoid breathing dust (P261). If on skin, wash with plenty of water (P302+P352). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5][6]
- Storage: Store long-term in a cool, dry place, sealed from moisture and air.[5]

Conclusion

4-Chloro-3-nitrophenylboronic acid is more than a simple chemical reagent; it is a highly functionalized and strategically designed building block for advanced chemical synthesis. Its structure, characterized by the orthogonal reactivity of its boronic acid, chloro, and nitro groups, provides a powerful platform for the construction of complex molecules. For researchers in drug development, this compound offers a reliable starting point for generating diverse libraries of novel compounds, particularly in the pursuit of new anti-cancer therapeutics. A thorough understanding of its structural properties, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

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